4-Hydroxy-L-homoserine Trifluoroacetic Acid Salt
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Overview
Description
4-Hydroxy-L-homoserine Trifluoroacetic Acid Salt is a biochemical compound with the molecular formula C4H9NO4•C2HF3O2 and a molecular weight of 249.14 g/mol . It is primarily used in proteomics research and is known for its unique properties that make it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-L-homoserine Trifluoroacetic Acid Salt typically involves the reaction of L-homoserine with trifluoroacetic acid. The process includes the following steps:
Protection of Functional Groups: The amino and hydroxyl groups of L-homoserine are protected to prevent unwanted side reactions.
Reaction with Trifluoroacetic Acid: The protected L-homoserine is then reacted with trifluoroacetic acid under controlled conditions to form the trifluoroacetic acid salt.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-L-homoserine Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-L-homoserine Trifluoroacetic Acid Salt is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in studying metabolic pathways and enzyme functions.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: The compound is used in the production of various biochemical products and as a reagent in industrial processes
Mechanism of Action
The mechanism of action of 4-Hydroxy-L-homoserine Trifluoroacetic Acid Salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in metabolic pathways.
Pathways Involved: It plays a role in the biosynthesis of essential amino acids and other biochemical processes.
Comparison with Similar Compounds
L-Homoserine: An intermediate in the biosynthesis of essential amino acids.
4-Hydroxy-L-homoserine: A derivative of L-homoserine with similar properties but without the trifluoroacetate group.
Properties
IUPAC Name |
(2S)-2-amino-4,4-dihydroxybutanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4.C2HF3O2/c5-2(4(8)9)1-3(6)7;3-2(4,5)1(6)7/h2-3,6-7H,1,5H2,(H,8,9);(H,6,7)/t2-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPPSAMXQDRKHA-DKWTVANSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(O)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(O)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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